Kira6

IRE1α Kinase Inhibitor Selectivity

Researchers studying ER stress require IRE1α inhibitors with unambiguous selectivity to avoid off-target artifacts. Kira6 provides a uniquely characterized pharmacological profile. • Defined Selectivity: IRE1α IC50 = 0.6 µM; >16-fold window over ERK2, JNK2/3, PIM1, PAK4, PKA (all IC50 >10 µM). • In Vivo Validation: Preserves β-cell mass and insulin secretion in Akita diabetic mice at 5 mg/kg i.p.; mouse PK t½ = 3.9 h. • Allosteric Mechanism: ATP-competitive type II kinase inhibitor; stabilizes inactive IRE1α conformation to block XBP1 splicing and UPR.

Molecular Formula C28H25F3N6O
Molecular Weight 518.5 g/mol
CAS No. 1589527-65-0
Cat. No. B608349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKira6
CAS1589527-65-0
SynonymsKIRA6;  KIRA-6;  KIRA 6; 
Molecular FormulaC28H25F3N6O
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C4=CC=CC=C43)NC(=O)NC5=CC=CC(=C5)C(F)(F)F
InChIInChI=1S/C28H25F3N6O/c1-27(2,3)25-36-22(23-24(32)33-13-14-37(23)25)20-11-12-21(19-10-5-4-9-18(19)20)35-26(38)34-17-8-6-7-16(15-17)28(29,30)31/h4-15H,1-3H3,(H2,32,33)(H2,34,35,38)
InChIKeyNOHQEAFAESMMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kira6: A Selective IRE1α Kinase Inhibitor


Kira6 (CAS 1589527-65-0), also designated IRE1 Inhibitor IV, is an ATP-competitive type II kinase inhibitor that targets Inositol-Requiring Enzyme 1 alpha (IRE1α) . This imidazopyrazinyl-naphthalenyl-phenylurea compound acts as a Kinase-Inhibiting RNase Attenuator (KIRA), binding to the ATP-binding site of the IRE1α kinase domain to allosterically inhibit its downstream RNase activity [1]. By preventing IRE1α oligomerization, Kira6 blocks the splicing of X-box binding protein 1 (XBP1) mRNA and the subsequent unfolded protein response (UPR), making it a key tool for studying endoplasmic reticulum (ER) stress pathways .

Why Kira6 Cannot Be Substituted


Substituting Kira6 with another IRE1α inhibitor without rigorous validation is scientifically unsound due to the unique functional and pharmacological profiles within this class. Unlike direct RNase inhibitors (e.g., 4μ8C, MKC-3946) or more potent but less selective analogs (e.g., Kira8), Kira6 occupies a specific niche as an allosteric kinase inhibitor with a well-characterized selectivity window and a unique in vivo pharmacodynamic profile [1]. Its mechanism—stabilizing an inactive kinase conformation to attenuate RNase activity—differs fundamentally from active-site RNase inhibitors, leading to distinct cellular and in vivo outcomes [2]. Furthermore, recent chemoproteomic studies have revealed that Kira6 possesses a promiscuous off-target profile involving non-kinase nucleotide-binding proteins, a characteristic not shared by all IRE1α inhibitors, which can critically impact experimental interpretation if the compound is used as a simple 'IRE1α inhibitor' [3]. Therefore, experimental design and procurement must be guided by the specific quantitative evidence for Kira6, not by generic class assumptions.

Quantitative Evidence: Kira6 vs. IRE1α Inhibitors


Selectivity and Potency Profile vs. Kira8

Kira6 allosterically inhibits IRE1α RNase activity with an IC50 of 0.6 µM, which is approximately 100-fold less potent than the mono-selective IRE1α inhibitor Kira8 (IC50 = 5.9 nM) . While Kira8 offers superior target potency, Kira6 provides a well-defined selectivity window against a panel of off-target kinases (IC50 >10 µM for ERK2, JNK2, JNK3, PIM1, PAK4, and PKA), making it a more suitable tool for studies where a broader but quantifiable safety margin is required .

IRE1α Kinase Inhibitor Selectivity Kira8

Dual Kinase/RNase Inhibition vs. 4μ8C

Kira6 is an allosteric kinase inhibitor that attenuates RNase activity (IC50 = 0.6 µM) . In contrast, 4μ8C is a direct, active-site inhibitor of the IRE1α RNase domain, with reported IC50 values ranging from 76 nM to 6.89 µM depending on the assay system [1]. This mechanistic difference is crucial: Kira6's mode of action (stabilizing an inactive kinase conformation) may differentially impact IRE1α's scaffolding functions compared to a direct RNase inhibitor, leading to distinct downstream signaling effects [2].

IRE1α RNase Kinase 4μ8C

In Vivo β-Cell Preservation in Akita Mice

Systemic administration of Kira6 (5 mg/kg, intraperitoneal injection) in Akita diabetic mice, a model of ER stress-induced β-cell failure, resulted in a significant preservation of pancreatic β-cells, increased plasma insulin and C-peptide levels, and a reduction in hyperglycemia compared to vehicle-treated controls [1]. This in vivo efficacy data is a key differentiator from many other IRE1α inhibitors that lack such robust, disease-relevant in vivo validation.

Diabetes β-cell In Vivo ER Stress

Non-Kinase Nucleotide-Binding Off-Targets

A kinase photoaffinity labeling study using a Kira6-derived probe revealed a promiscuous off-target profile, with the majority of identified targets being non-kinase nucleotide-binding proteins, not protein kinases [1]. This profile was found to be cell-line independent. This is a critical differentiating characteristic, as it indicates that Kira6's biological effects in cells may not be solely attributable to IRE1α inhibition and requires careful interpretation of experimental results.

Chemoproteomics Selectivity Off-Target Photoaffinity Labeling

Pharmacokinetic Profile in Mice

The pharmacokinetic profile of Kira6 in BALB/c mice following a 10 mg/kg intraperitoneal dose is characterized by moderate clearance (22.4 mL/min/kg) and a terminal half-life of 3.9 hours, achieving a Cmax of 3.3 µM [1]. This defined PK profile allows for the rational design of in vivo dosing regimens, providing a clear advantage over IRE1α inhibitors for which such data are not publicly available.

Pharmacokinetics In Vivo DMPK IRE1α

Validated Applications for Kira6


In Vivo β-Cell Failure and Diabetes

Kira6 is uniquely qualified for in vivo studies of pancreatic β-cell biology and diabetes based on its demonstrated efficacy in the Akita mouse model. As shown in Section 3, systemic administration of Kira6 at 5 mg/kg i.p. preserves β-cell mass and function, increases insulin secretion, and ameliorates hyperglycemia in this model of ER stress-driven β-cell apoptosis [1]. This in vivo validation, combined with its defined mouse PK profile (half-life 3.9 h), makes Kira6 the inhibitor of choice for preclinical diabetes research over less characterized IRE1α inhibitors.

IRE1α Kinase-RNase Allostery and Scaffolding

Researchers investigating the allosteric relationship between IRE1α's kinase and RNase domains, or its potential scaffolding functions independent of RNase activity, should select Kira6 over direct RNase inhibitors like 4μ8C or MKC-3946. As detailed in Section 3, Kira6 acts by binding the kinase domain and stabilizing an inactive conformation, which allosterically attenuates RNase activity (IC50 = 0.6 µM) . This mechanism, which differs fundamentally from active-site RNase inhibition, allows for the interrogation of kinase-dependent regulation of IRE1α and its protein interaction network, providing a tool that cannot be substituted by other IRE1α inhibitor classes.

IRE1α Kinase Selectivity Window

For experimental systems where a quantifiable selectivity margin is required, Kira6 offers a defined advantage over ultra-potent inhibitors like Kira8 (IC50 = 5.9 nM). As established in Section 3, Kira6 (IRE1α IC50 = 0.6 µM) demonstrates a clear selectivity window (>16-fold) against a panel of common off-target kinases (ERK2, JNK2, JNK3, PIM1, PAK4, PKA; all IC50 >10 µM) . This profile is invaluable for cell-based assays where achieving near-complete IRE1α inhibition is not the primary goal, but rather ensuring that observed effects are not due to inhibition of these specific off-target kinases. While Kira8 is more potent, its selectivity profile is not as extensively reported, making Kira6 a more transparent choice for rigorous target validation.

IRE1α Phenotype Validation with Off-Target Controls

The chemoproteomic evidence presented in Section 3 demonstrates that Kira6 engages numerous off-targets, primarily nucleotide-binding proteins, in a cell-line-independent manner [2]. Therefore, a best-practice application for Kira6 is as a tool compound in studies that explicitly incorporate rigorous controls to validate IRE1α-dependency. This involves comparing Kira6's effects in wild-type cells versus cells with genetic ablation of IRE1α (e.g., CRISPR/Cas9 knockout) or complementation with a drug-resistant IRE1α mutant. This application is essential for any study using Kira6 to ensure that the biological readout is genuinely attributable to IRE1α inhibition and not an artifact of its promiscuous binding profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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